2-Bromo-6-chloro-4-fluoroaniline
Overview
Description
2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline, a class of compounds known for their reactivity and utility in organic synthesis. The presence of bromo, chloro, and fluoro substituents on the benzene ring makes it a compound of interest for various chemical transformations and applications in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of halogenated anilines typically involves the direct halogenation of aniline compounds or through diazonium salt reactions. While specific synthesis routes for 2-Bromo-6-chloro-4-fluoroaniline are not directly reported, methodologies for similar compounds suggest the potential for halogen dance reactions, diazotization, and subsequent halogen substitution to achieve the desired halogenation pattern (Wu et al., 2022; Jiang-he, 2010).
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms on the benzene ring, which significantly influences the electronic distribution and molecular geometry. Crystal and molecular structure analyses of similar compounds indicate monoclinic crystal systems with significant intra- and intermolecular interactions, including hydrogen bonds and halogen···halogen interactions, which could be expected in 2-Bromo-6-chloro-4-fluoroaniline as well (Betz, 2015).
Chemical Reactions and Properties
The reactivity of 2-Bromo-6-chloro-4-fluoroaniline can be anticipated from the electrophilic nature of its halogen substituents, making it a valuable intermediate for nucleophilic substitution reactions (SNAr), coupling reactions, and in the synthesis of complex organic molecules. Studies on related compounds demonstrate a variety of chemical transformations, including amination, halogen exchange, and coupling reactions, which underscore the compound's versatility in synthetic chemistry (Stroup et al., 2007).
Physical Properties Analysis
The physical properties of halogenated anilines like 2-Bromo-6-chloro-4-fluoroaniline are influenced by their molecular structure and halogen content. These compounds typically exhibit solid state at room temperature, with specific melting points, boiling points, and solubility characteristics that depend on the nature and position of the halogen substituents. The monoclinic crystal structure and detailed vibrational spectroscopy studies provide insights into the compound's stability and intermolecular interactions (Betz, 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-6-chloro-4-fluoroaniline, including its acidity, basicity, and reactivity towards various reagents, are defined by the aniline moiety and the electron-withdrawing effects of the halogen atoms. These properties influence its behavior in chemical reactions, such as its nucleophilicity and electrophilicity, and its interaction with acids and bases. The presence of halogens also imparts unique reactivity patterns, facilitating selective substitution reactions that are valuable in synthetic applications (Stroup et al., 2007).
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, like 2,6-dibromo-3-chloro-4-fluoroaniline, has focused on understanding their crystal and molecular structures. These studies involve determining the crystal properties such as monoclinic structure, specific dimensions, and observing classical intra- and intermolecular hydrogen bonds and halogen interactions within the crystal structure (Betz, 2015).
Metabolic Pathways in Biological Systems
The metabolism of halogenated anilines, including those structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, has been studied in rat liver microsomal systems. These studies identify various metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insight into how these compounds are metabolized in biological systems (Boeren et al., 1992).
Dielectric Properties
The dielectric properties of halogen-substituted anilines have been investigated, which may have implications for the study of 2-Bromo-6-chloro-4-fluoroaniline. These studies focus on understanding the dielectric absorption and relaxation times of these molecules in various conditions, providing valuable information for materials science and molecular physics (Vyas & Vashisth, 1988).
Synthesis and Chemical Reactions
Research on the synthesis of compounds related to 2-Bromo-6-chloro-4-fluoroaniline, such as 4-Bromo-2-fluorobiphenyl, reveals methods and conditions for efficient synthesis and potential applications in chemical manufacturing (Yong-qiang, 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-chloro-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGMUMMWYKJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346726 | |
Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-fluoroaniline | |
CAS RN |
201849-14-1 | |
Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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